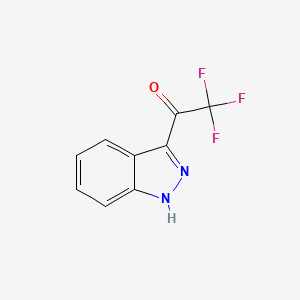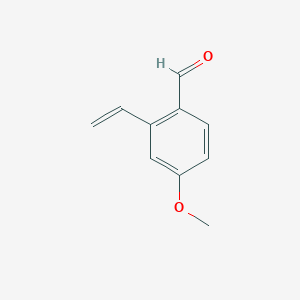
4-Methoxy-2-vinylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, this compound can be synthesized by reacting 4-methoxybenzaldehyde with vinyl halides in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-Methoxy-2-vinylbenzoic acid
Reduction: 4-Methoxy-2-vinylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Methoxy-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). This inhibition occurs through the suppression of NF-κB and MAPK signaling pathways . Additionally, the compound can modulate histone acetylation, further contributing to its biological effects .
Comparación Con Compuestos Similares
4-Methoxy-2-vinylbenzaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2-Methoxy-4-vinylphenol: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different chemical and biological properties.
4-Methoxy-2-nitrobenzaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.
The unique combination of the methoxy and vinyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-ethenyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-7H,1H2,2H3 |
Clave InChI |
XHBRIGZFTPXAJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
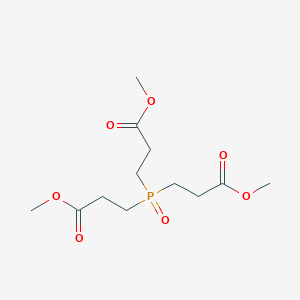




![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
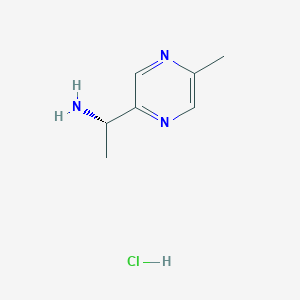

![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
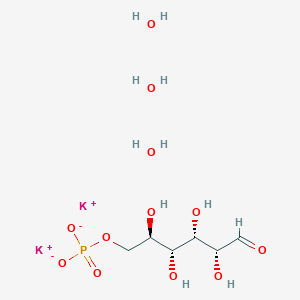
![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
